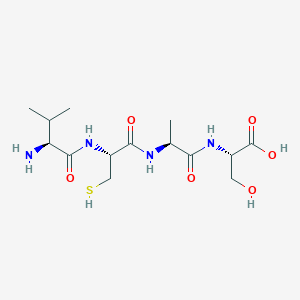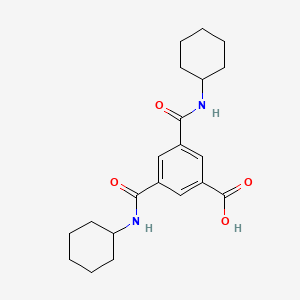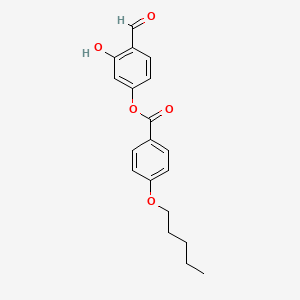
4-Formyl-3-hydroxyphenyl 4-(pentyloxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Formyl-3-hydroxyphenyl 4-(pentyloxy)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a formyl group, a hydroxy group, and a pentyloxy group attached to a benzoate structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-3-hydroxyphenyl 4-(pentyloxy)benzoate typically involves the reaction of 4-formyl-3-hydroxybenzoic acid with 4-pentyloxybenzoic acid under specific conditions. One common method involves the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Formyl-3-hydroxyphenyl 4-(pentyloxy)benzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like alkyl halides and bases such as sodium hydroxide (NaOH) are used for substitution reactions.
Major Products Formed
Oxidation: 4-Formyl-3-hydroxyphenyl 4-(pentyloxy)benzoic acid.
Reduction: 4-Hydroxymethyl-3-hydroxyphenyl 4-(pentyloxy)benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Formyl-3-hydroxyphenyl 4-(pentyloxy)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of liquid crystals and other advanced materials.
Mecanismo De Acción
The mechanism of action of 4-Formyl-3-hydroxyphenyl 4-(pentyloxy)benzoate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The formyl and hydroxy groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Formyl-3-hydroxyphenyl 4-(butyloxy)benzoate
- 4-Formyl-3-hydroxyphenyl 4-(hexyloxy)benzoate
- 4-Formyl-3-hydroxyphenyl 4-(octyloxy)benzoate
Uniqueness
4-Formyl-3-hydroxyphenyl 4-(pentyloxy)benzoate is unique due to the specific length of its pentyloxy chain, which can influence its physical and chemical properties, such as solubility, melting point, and reactivity. This uniqueness makes it suitable for specific applications where other similar compounds may not perform as effectively .
Propiedades
Número CAS |
820999-69-7 |
|---|---|
Fórmula molecular |
C19H20O5 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
(4-formyl-3-hydroxyphenyl) 4-pentoxybenzoate |
InChI |
InChI=1S/C19H20O5/c1-2-3-4-11-23-16-8-5-14(6-9-16)19(22)24-17-10-7-15(13-20)18(21)12-17/h5-10,12-13,21H,2-4,11H2,1H3 |
Clave InChI |
INWRBOXSCRCMEB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[2-Amino-6-(furan-2-yl)pyrimidin-4(1H)-ylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14218034.png)
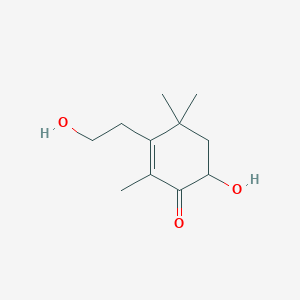
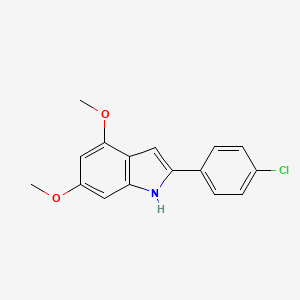
![2-Tert-butyl-6-[(butylamino)methyl]-4-methylphenol](/img/structure/B14218045.png)
![1-{8-[(Phenylacetyl)oxy]octyl}pyridin-1-ium iodide](/img/structure/B14218048.png)
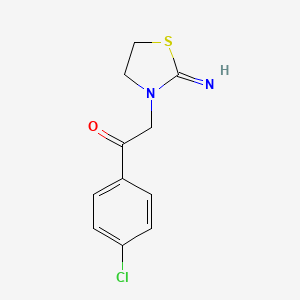
![Benzamide, N-[2-(3,5-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14218061.png)
![6-Chloro-3-(imidazo[1,2-a]pyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14218066.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-beta-alaninamide](/img/structure/B14218068.png)

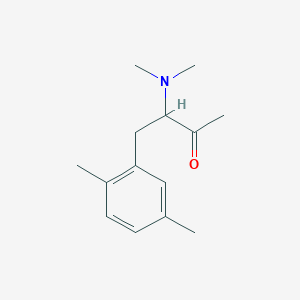
![5-[(2-Hydroxyethyl)amino]furan-2-carboxamide](/img/structure/B14218086.png)
